molecular formula C13H9F3N2O2 B3141054 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid CAS No. 478068-00-7

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid

Cat. No.: B3141054
CAS No.: 478068-00-7
M. Wt: 282.22 g/mol
InChI Key: HBIPTBWKXDEDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid is a synthetic organic compound characterized by a trifluoromethyl group attached to a pyridine ring, which is, in turn, connected to an aminobenzene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid typically involves multi-step organic reactions. Here’s a generalized synthetic route:

  • Formation of the Pyridine Intermediate: : Trifluoromethylation of a pyridine derivative is achieved using reagents like trifluoromethyl iodide (CF3I) and catalysts such as copper(I) iodide (CuI).

  • Amination Reaction: : The trifluoromethyl-pyridine intermediate undergoes nucleophilic substitution with an amine group, forming 2-(Trifluoromethyl)-4-aminopyridine.

  • Coupling Reaction: : This intermediate is then coupled with a halogenated benzenecarboxylic acid under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling), yielding the final product.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts is crucial. High-throughput reactors and continuous flow systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly on the amino group, forming corresponding N-oxides.

  • Reduction: : Reduction of the carboxylic acid moiety to alcohols or aldehydes using agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring and pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation.

Major Products

  • Oxidation Products: : N-oxides.

  • Reduction Products: : Alcohols, aldehydes.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Used as a precursor in organic synthesis for the development of more complex molecules.

Biology

Medicine

Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity often stems from its interaction with specific enzymes or receptors. For instance, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine

  • 4-Aminopyridine

  • Benzenecarboxylic acids with various substituents

Uniqueness

The presence of both the trifluoromethyl and aminobenzenecarboxylic acid groups in one molecule offers unique chemical reactivity and potential biological activity not found in simpler analogs.

This comprehensive overview touches on the synthesis, reactions, applications, mechanism, and comparisons of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid, showcasing its multifaceted role in chemistry and beyond. Anything else you want to dive deeper into?

Properties

IUPAC Name

2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-8(5-6-17-11)18-10-4-2-1-3-9(10)12(19)20/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIPTBWKXDEDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207461
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478068-00-7
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478068-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.